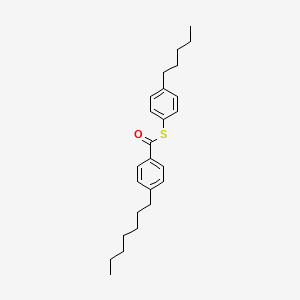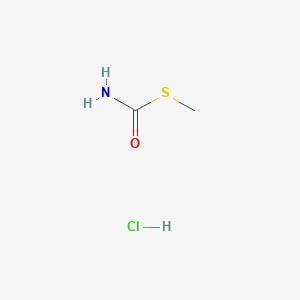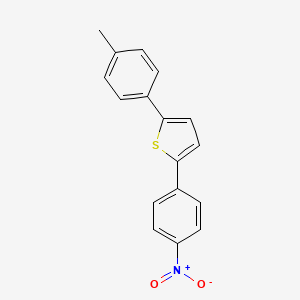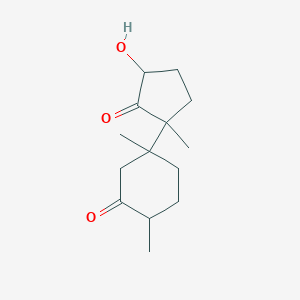
S-(4-Pentylphenyl) 4-heptylbenzene-1-carbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-Pentylphenyl) 4-heptylbenzene-1-carbothioate: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a carbothioate group, which is a sulfur-containing functional group, attached to a benzene ring substituted with pentyl and heptyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Pentylphenyl) 4-heptylbenzene-1-carbothioate typically involves the reaction of 4-pentylphenyl thiol with 4-heptylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
S-(4-Pentylphenyl) 4-heptylbenzene-1-carbothioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the carbothioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur species.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
S-(4-Pentylphenyl) 4-heptylbenzene-1-carbothioate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfur-containing functional groups.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of S-(4-Pentylphenyl) 4-heptylbenzene-1-carbothioate involves its interaction with molecular targets such as enzymes and receptors. The carbothioate group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the compound’s hydrophobic benzene rings facilitate its interaction with lipid membranes and other hydrophobic environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
S-(4-Pentylphenyl) 4-(heptyloxy)benzene-1-carbothioate: Similar structure but with an oxygen atom in place of the sulfur atom.
Benzenecarbothioic acid derivatives: Compounds with variations in the alkyl groups attached to the benzene ring.
Uniqueness
S-(4-Pentylphenyl) 4-heptylbenzene-1-carbothioate is unique due to its specific combination of pentyl and heptyl groups attached to the benzene ring, along with the presence of the carbothioate functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
61518-82-9 |
|---|---|
Formule moléculaire |
C25H34OS |
Poids moléculaire |
382.6 g/mol |
Nom IUPAC |
S-(4-pentylphenyl) 4-heptylbenzenecarbothioate |
InChI |
InChI=1S/C25H34OS/c1-3-5-7-8-10-12-21-13-17-23(18-14-21)25(26)27-24-19-15-22(16-20-24)11-9-6-4-2/h13-20H,3-12H2,1-2H3 |
Clé InChI |
SZDLDIRWNZTNSM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[(methylsulfonyl)methyl]-](/img/structure/B14590185.png)


![2-(3-Methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14590202.png)
![Dipropyl {[(butan-2-yl)amino]methyl}phosphonate](/img/structure/B14590203.png)


![Ethyl 2-[(diphenoxyphosphoryl)amino]-3-phenylbut-2-enoate](/img/structure/B14590227.png)
![Acetic acid;[3-(8,9-dihydroxypentadecyl)phenyl] acetate](/img/structure/B14590245.png)
![3-(2-Propyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide](/img/structure/B14590248.png)
![Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate](/img/structure/B14590258.png)



